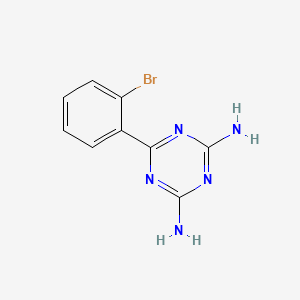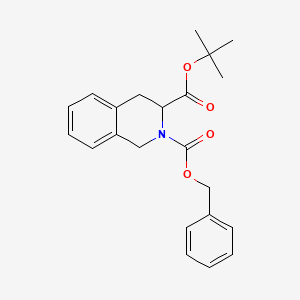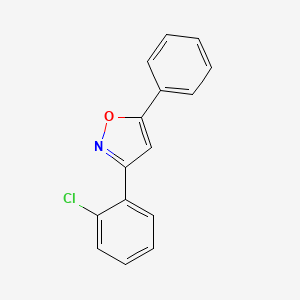
3-(2-Chlorophenyl)-5-phenyl-1,2-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chlorophenyl)-5-phenyl-1,2-oxazole is a heterocyclic compound featuring an isoxazole ring substituted with a 2-chlorophenyl group at the 3-position and a phenyl group at the 5-position. Isoxazoles are known for their diverse biological activities and are used in various fields, including pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions
Isoxazole derivatives can be synthesized through various methods. One common approach involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes . Another method includes the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . For the specific synthesis of 3-(2-chlorophenyl)-5-phenyl-isoxazole, a typical procedure might involve the reaction of 2-chlorobenzonitrile with phenylacetylene in the presence of a suitable catalyst under controlled conditions .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs scalable and efficient synthetic routes. For example, the use of bis(trichloromethyl) carbonate as a reagent in the synthesis of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride has been reported to offer high yields and improved safety compared to traditional methods .
化学反应分析
Types of Reactions
3-(2-Chlorophenyl)-5-phenyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: Isoxazoles can be oxidized to form isoxazole N-oxides.
Reduction: Reduction of isoxazoles can lead to the formation of isoxazolines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of isoxazole can yield isoxazole N-oxides, while reduction can produce isoxazolines .
科学研究应用
3-(2-Chlorophenyl)-5-phenyl-1,2-oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of isoxazole, 3-(2-chlorophenyl)-5-phenyl- involves its interaction with specific molecular targets and pathways. For instance, isoxazole derivatives have been shown to destabilize microtubules, leading to antiproliferative effects in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
Similar compounds to isoxazole, 3-(2-chlorophenyl)-5-phenyl- include:
Oxazole: An analog with the nitrogen atom in position 3 instead of 2.
Pyrrole: An analog without the oxygen atom.
Uniqueness
3-(2-Chlorophenyl)-5-phenyl-1,2-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both 2-chlorophenyl and phenyl groups enhances its potential for various applications, particularly in medicinal chemistry .
属性
分子式 |
C15H10ClNO |
|---|---|
分子量 |
255.7 g/mol |
IUPAC 名称 |
3-(2-chlorophenyl)-5-phenyl-1,2-oxazole |
InChI |
InChI=1S/C15H10ClNO/c16-13-9-5-4-8-12(13)14-10-15(18-17-14)11-6-2-1-3-7-11/h1-10H |
InChI 键 |
IZMSRMNBLNNTJV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C3=CC=CC=C3Cl |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



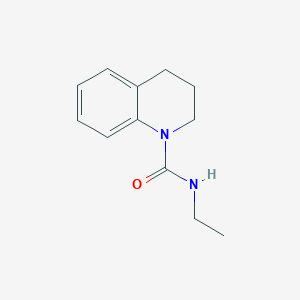

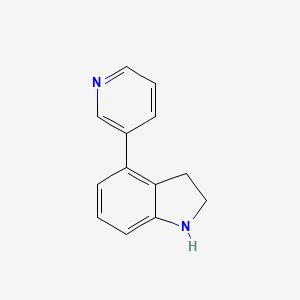
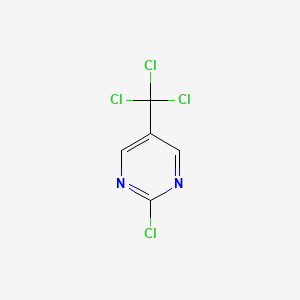
![4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B1642089.png)
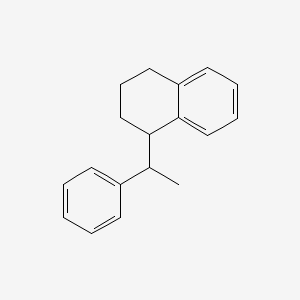
![5,7-Dimethoxyimidazo[1,2-C]pyrimidine](/img/structure/B1642092.png)
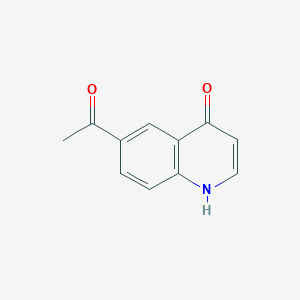


![2,3,6,7-Tetrahydro-5H-thiazolo[3,2-a]pyrimidine](/img/structure/B1642108.png)
